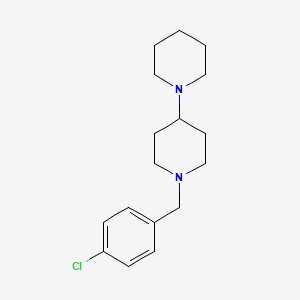
1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine, also known as CNB-001, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has been shown to have promising neuroprotective and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine is not fully understood. However, it has been proposed that it exerts its neuroprotective effects by modulating various cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis. 1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine has also been shown to enhance the activity of various neuroprotective enzymes such as superoxide dismutase and catalase.
Biochemical and physiological effects:
1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce oxidative stress and inflammation, enhance mitochondrial function, and improve neuronal survival and function. 1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It has also been shown to be stable under various conditions. However, one limitation of 1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine. One direction is to further elucidate its mechanism of action and identify specific cellular targets. Another direction is to study its potential therapeutic applications in other neurological and inflammatory disorders. Additionally, the development of analogs of 1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine with improved pharmacological properties could lead to the development of more effective therapies for these disorders.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 3-chloroaniline with 4-nitrobenzoyl chloride in the presence of triethylamine to form the intermediate 1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine. This intermediate is then reduced with sodium borohydride to obtain the final product, 1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(3-chlorophenyl)-4-(4-nitrobenzoyl)piperazine has also been studied for its anti-inflammatory properties in animal models of inflammatory bowel disease and arthritis.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-2-1-3-16(12-14)19-8-10-20(11-9-19)17(22)13-4-6-15(7-5-13)21(23)24/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTJIYYQGRBACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968293 |
Source


|
| Record name | [4-(3-Chlorophenyl)piperazin-1-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5354-25-6 |
Source


|
| Record name | [4-(3-Chlorophenyl)piperazin-1-yl](4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl [4-(3-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5643627.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5643641.png)
![8-[(2-methoxyphenyl)acetyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5643647.png)
![2-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5643655.png)

![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5643669.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5643675.png)
![11-(2-phenylethyl)-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B5643683.png)



![N-{4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5643716.png)
![3-{5-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5643725.png)